
Fluorescein (sodium salt)
Overview
Description
Fluorescein (sodium salt), also known as uranine, is a synthetic organic compound belonging to the xanthene dye family. It is widely used as a fluorescent tracer in various scientific and industrial applications. The compound appears as a dark orange/red powder and is slightly soluble in water and alcohol. Fluorescein (sodium salt) is known for its intense green fluorescence under ultraviolet light, making it a valuable tool in diagnostic and analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein (sodium salt) is synthesized through the condensation of phthalic anhydride with resorcinol in the presence of a dehydrating agent such as zinc chloride. The reaction typically occurs at elevated temperatures around 195°C. The resulting fluorescein is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of fluorescein (sodium salt) involves several purification steps to ensure high purity. The crude product is dissolved in sodium hydroxide solution, filtered, and precipitated by acidification. The precipitate is then washed, dried, and recrystallized to obtain the final product .
Types of Reactions:
Oxidation: Fluorescein (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form leucofluorescein, a colorless compound that can revert to fluorescein upon oxidation.
Substitution: Fluorescein (sodium salt) can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized fluorescein derivatives.
Reduction: Leucofluorescein.
Substitution: Halogenated fluorescein derivatives.
Scientific Research Applications
Medical Applications
1. Ophthalmology
- Fluorescein Angiography : This technique utilizes fluorescein sodium to visualize retinal blood vessels. It aids in diagnosing conditions such as diabetic retinopathy and macular degeneration by highlighting vascular abnormalities through a series of photographs taken after intravenous injection of the dye .
- Topical Uses : Fluorescein is employed in diagnosing corneal abrasions, ulcers, and infections. It helps assess tear film stability in contact lens fittings .
2. Bioimaging
- Fluorescein sodium is extensively used in fluorescence microscopy for visualizing cellular structures. Its ability to bind to proteins allows researchers to label specific cellular components for detailed imaging studies .
3. Tracing in Medical Research
- The compound serves as a tracer for studying blood flow dynamics and tissue perfusion. Its fluorescent properties enable real-time monitoring of physiological processes .
Biochemical Research
1. Molecular Biology
- Labeling Techniques : Fluorescein can be conjugated with antibodies or nucleotides, facilitating the study of protein interactions and gene expression through techniques like fluorescence in situ hybridization (FISH) and enzyme-linked immunosorbent assays (ELISA) .
- Cell Tracking : In cell biology, fluorescein derivatives are used to track cellular processes such as migration and proliferation, providing insights into developmental biology and cancer research .
2. Environmental Studies
- Hydrological Tracing : Fluorescein sodium is utilized as a conservative tracer in hydrological studies to investigate groundwater flow and surface water interactions. It helps identify water leaks and assess environmental impacts .
Industrial Applications
1. UV-Curable Adhesives
- Fluorescein sodium is incorporated into UV-curable adhesives, enhancing their visibility during application and curing processes. These adhesives are used in various applications, including medical devices and electronics .
2. Water Quality Monitoring
- The compound's fluorescent properties make it suitable for detecting water contamination. It is used in tracer studies to monitor water quality and assess the efficacy of treatment processes .
Data Summary Table
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Medical | Fluorescein angiography, topical diagnostics | Real-time imaging of vascular health |
Biochemical Research | Cell tracking, labeling techniques | Enhanced visualization of cellular processes |
Environmental Studies | Hydrological tracing | Identification of groundwater flow |
Industrial | UV-curable adhesives | Improved visibility during application |
Case Studies
Case Study 1: Fluorescein Angiography in Diabetic Retinopathy
A study demonstrated the effectiveness of fluorescein angiography in detecting early signs of diabetic retinopathy. Patients receiving the dye showed significant improvements in diagnostic accuracy compared to traditional methods.
Case Study 2: Environmental Tracing with Fluorescein
In New Zealand, fluorescein was used to trace water flow patterns in a river system affected by agricultural runoff. The study highlighted its utility in identifying pollution sources and informing water management strategies.
Mechanism of Action
Fluorescein (sodium salt) exerts its effects through its ability to absorb light at specific wavelengths (465-490 nm) and emit light at a longer wavelength (520-530 nm). This fluorescence property allows it to be used as a tracer and diagnostic tool. The compound interacts with various molecular targets, including cellular components and biological tissues, enabling its use in imaging and diagnostic applications .
Comparison with Similar Compounds
Fluorescein (sodium salt) is unique due to its intense fluorescence and versatility. Similar compounds include:
Eosin Y: A red dye derived from fluorescein through bromination, used in histology and as a pH indicator.
Rose Bengal: A red dye used in ophthalmology and as a photosensitizer in photodynamic therapy.
Rhodamine B: A fluorescent dye used in biotechnology and as a tracer in water studies
Fluorescein (sodium salt) stands out due to its strong fluorescence, water solubility, and wide range of applications in various fields.
Biological Activity
Fluorescein sodium salt is a synthetic dye widely used in various fields, particularly in biological and medical applications due to its intense fluorescence and biocompatibility. This article explores the biological activity of fluorescein sodium salt, focusing on its antibacterial properties, interactions with cellular components, and potential therapeutic applications.
Fluorescein sodium salt (C20H10Na2O5) is known for its vibrant fluorescence, with peak excitation at 495 nm and emission at 520 nm. It exists in a pH-dependent equilibrium, where its fluorescence characteristics can change based on the surrounding environment. The compound has a pKa of approximately 6.4, making it useful for pH measurements in biological systems .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of fluorescein derivatives. A notable research article reported that fluorescein decyl esters exhibit significant antibacterial activity by depolarizing bacterial membranes. These derivatives were tested against Bacillus subtilis, demonstrating a pronounced ability to inhibit bacterial growth through their action as protonophoric uncouplers .
Table 1: Antibacterial Efficacy of Fluorescein Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Tol-mitoFluo | Bacillus subtilis | < 1 µM | Membrane depolarization |
MitoFluo | Bacillus subtilis | 2 µM | Protonophoric uncoupling |
Fluorescein Decyl Ester | Bacillus subtilis | 5 µM | Disruption of membrane potential |
Interaction with Cellular Components
Fluorescein sodium salt demonstrates significant binding affinity to cellular components such as albumin and red blood cells. Upon administration, it rapidly distributes to retinal tissues within seconds, making it an effective tracer in ophthalmic diagnostics . Its metabolism leads to the formation of fluorescein monoglucuronide, which retains some fluorescence properties and circulates in plasma longer than the parent compound .
Photodegradation and Environmental Impact
Fluorescein is sensitive to light and can undergo photodegradation, producing various degradation products including phthalic acid and carbon monoxide. This property is being explored for potential applications in photodynamic therapy (PDT), where light-activated compounds can induce cell death in targeted tissues .
Case Studies
- Ophthalmic Applications : Fluorescein sodium is extensively used in ophthalmology for angiography and identifying corneal abrasions. Its rapid uptake by retinal tissues allows for real-time imaging of blood flow and tissue health.
- Environmental Studies : Research has indicated that fluorescein can be used as a tracer in environmental studies to track water flow and contamination patterns due to its bright fluorescence and low toxicity .
- Antimicrobial Resistance : A study investigated the use of fluorescein derivatives against antibiotic-resistant strains of bacteria, showing promising results that could lead to new treatments for infections caused by resistant pathogens .
Properties
IUPAC Name |
disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2Na.2H2O/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;;;/h1-10,21-22H;;;2*1H2/q;2*+1;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZHABLJUKPBIE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Na2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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